Tapotoclax, also known as AMG 176, is a selective inhibitor of the myeloid cell leukemia-1 protein (MCL-1). MCL-1 is an anti-apoptotic protein that plays a crucial role in the survival of various cancer cells, particularly in hematological malignancies. By inhibiting MCL-1, Tapotoclax promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy, especially in cases resistant to other treatments.
Tapotoclax is classified as a small molecule inhibitor and is primarily developed for the treatment of hematological cancers such as acute myeloid leukemia and multiple myeloma. The compound has undergone several clinical trials to evaluate its efficacy and safety profile in patients with these malignancies .
The synthesis of Tapotoclax involves complex organic chemistry techniques. While specific synthetic pathways are proprietary, the general approach includes:
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .
Tapotoclax has a molecular formula of CHNO with a molecular weight of approximately 348.39 g/mol. The compound features a complex structure that includes:
The detailed three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to understand its interactions at the molecular level .
Tapotoclax functions primarily through its interaction with MCL-1, leading to several biochemical reactions:
These reactions are critical for its therapeutic effects in cancer treatment .
The mechanism by which Tapotoclax exerts its effects involves:
Tapotoclax exhibits several notable physical and chemical properties:
These properties are essential for formulating the drug for clinical use .
Tapotoclax is primarily investigated for its potential applications in treating various hematological malignancies. Key applications include:
The ongoing research aims to establish its role in personalized medicine approaches for patients with specific genetic profiles related to MCL-1 expression .
The BCL-2 protein family constitutes a sophisticated regulatory network that governs mitochondrial apoptosis through a delicate balance of pro-survival and pro-apoptotic members. This family can be categorized into three functional subgroups:
Anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, BCL-W, BFL-1): Characterized by the presence of four BH domains (BH1-BH4), these proteins contain a hydrophobic groove that functions as a receptor for BH3 domains. They preserve mitochondrial integrity by sequestering pro-apoptotic members [10].
Pro-apoptotic effectors (BAX, BAK, BOK): Multi-domain proteins that directly execute MOMP upon activation. When oligomerized, they form pores in the mitochondrial outer membrane, enabling cytochrome c release and caspase activation [7].
BH3-only proteins (BIM, BID, PUMA, NOXA, BAD): Function as sentinels of cellular stress that initiate apoptosis by either activating effectors directly ("activators" like BIM, BID) or neutralizing anti-apoptotic proteins ("sensitizers" like BAD, NOXA) [10].
The regulation of MOMP follows the "embedded together" model, where interactions between these family members occur primarily at mitochondrial membranes [10]. In healthy cells, anti-apoptotic proteins bind and sequester both effectors and activators. Cellular stress (e.g., DNA damage, growth factor withdrawal) triggers BH3-only proteins, which displace activators from anti-apoptotic proteins. Freed activators then engage BAX/BAK, inducing their oligomerization and MOMP. This complex interplay is governed by relative protein concentrations and binding affinities, which vary significantly between different BCL-2 family pairs and determine cellular susceptibility to apoptosis [10].
Table 1: Key BCL-2 Family Proteins and Their Functions
Classification | Representative Members | BH Domains | Primary Function |
---|---|---|---|
Anti-apoptotic | BCL-2, BCL-XL, MCL-1, BCL-W | BH1-4 | Sequester activators and effectors |
Pro-apoptotic effectors | BAX, BAK | BH1-3 | Form mitochondrial pores |
BH3-only activators | BIM, BID, PUMA | BH3 | Directly activate BAX/BAK |
BH3-only sensitizers | BAD, NOXA, BMF | BH3 | Displace activators from anti-apoptotics |
MCL-1 stands apart from other anti-apoptotic BCL-2 family members due to its unique structural features, rapid turnover, and functional versatility. First identified during phorbol ester-induced differentiation of ML-1 human myeloid leukemia cells, MCL-1 was initially characterized as an immediate-early gene product induced during differentiation [1] [4]. Structurally, MCL-1 possesses a large N-terminal region rich in proline (P), glutamic acid (E), serine (S), and threonine (T) residues—the PEST domain—which confers a short half-life (30-60 minutes) and enables rapid cellular responses to changing conditions [4]. Unlike BCL-2 and BCL-XL, MCL-1 contains a distinctive electropositive binding groove with a unique residue profile that dictates its binding specificity: high affinity for BAK, BIM, and NOXA, but weak affinity for BAD and BMF [6].
MCL-1 exhibits several non-apoptotic functions that contribute to its essential role in cellular homeostasis. At mitochondria, MCL-1 regulates cristae structure, ATP production, and mitochondrial membrane potential through interactions with inner membrane proteins [4] [6]. Specifically, MCL-1 interacts with OPA1 (a mitochondrial fusion regulator) and DRP-1 (a fission regulator), thereby influencing mitochondrial dynamics [6]. Beyond mitochondrial regulation, MCL-1 participates in DNA damage response, calcium signaling, and autophagy, highlighting its multifaceted cellular roles [1] [4].
In cancer, MCL-1 amplification (chromosome 1q21.2) represents one of the most frequent genomic alterations across human malignancies, occurring in approximately 10% of cancers [6]. This amplification correlates strongly with MCL-1 dependency, as evidenced by the profound anti-tumor effects observed with MCL-1 genetic ablation or pharmacological inhibition [6] [9]. MCL-1 overexpression confers resistance to diverse anti-cancer therapies, including chemotherapy, targeted agents, and radiotherapy, by counteracting therapy-induced pro-apoptotic signals [4] [6]. Importantly, MCL-1 dependency varies between tumor types, with hematopoietic malignancies and certain solid tumors exhibiting particular vulnerability to MCL-1 inhibition.
The therapeutic targeting of MCL-1 is supported by compelling preclinical and clinical evidence demonstrating its critical role in cancer cell survival and treatment resistance:
Overexpression in Human Cancers: MCL-1 is among the most frequently amplified genes in human cancers, with overexpression observed across diverse malignancies including acute myeloid leukemia (AML), multiple myeloma, lymphoma, lung adenocarcinoma, breast cancer, and melanoma [4] [6]. This overexpression often correlates with disease progression and poor prognosis.
Mechanism of Therapy Resistance: Cancer cells frequently exploit MCL-1 overexpression to evade standard therapies. In chronic lymphocytic leukemia (CLL), the tumor microenvironment induces MCL-1 expression, protecting malignant B-cells from spontaneous and drug-induced apoptosis [6] [9]. Similarly, solid tumors with high MCL-1 expression demonstrate resistance to chemotherapy, radiotherapy, and targeted agents like venetoclax (BCL-2 inhibitor) [6].
Synthetic Lethality with Other BH3-Mimetics: Tumor cells often develop compensatory mechanisms by upregulating alternative anti-apoptotic proteins. Combined inhibition of MCL-1 and BCL-2/BCL-XL demonstrates synergistic lethality in both hematologic malignancies and solid tumors. For instance, Tapotoclax combined with venetoclax effectively overcomes resistance in AML models that depend on both MCL-1 and BCL-2 [9].
Lineage-Specific Dependencies: CRISPR/Cas9 screens reveal distinct patterns of BCL-2 family dependencies across cancer types. While hematologic malignancies typically depend on both MCL-1 and BCL-2, many solid tumors exhibit exclusive reliance on MCL-1 [6]. This differential dependency provides a therapeutic window for MCL-1 inhibitors in solid malignancies resistant to existing BH3-mimetics.
Table 2: Malignancies with Documented MCL-1 Dependencies
Cancer Type | MCL-1 Dependency Evidence | Co-Dependencies |
---|---|---|
Acute Myeloid Leukemia | Genetic ablation causes apoptosis; High sensitivity to MCL-1 inhibitors | BCL-2, BCL-XL |
Multiple Myeloma | CRISPR screens show essentiality; MCL-1 amplification common | BCL-XL |
Lymphoma (DLBCL) | BH3 profiling reveals MCL-1 dependence in subsets | BCL-2 |
Lung Adenocarcinoma | MCL-1 amplification; Sensitivity to MCL-1 inhibitors | BCL-XL |
Triple-Negative Breast Cancer | High MCL-1 expression correlates with survival | BCL-XL |
Melanoma | Essential for survival of BRAF-mutant cells | BCL-2 |
The development of BH3-mimetics represents a landmark achievement in structure-based drug design, targeting the hydrophobic BH3-binding groove of anti-apoptotic BCL-2 proteins. This therapeutic journey has progressed through several generations:
First-Generation BH3-Mimetics (Non-Selective): Early compounds like gossypol (AT-101) and obatoclax demonstrated limited specificity and efficacy. Navitoclax (ABT-263), developed using NMR-based screening and structure-based design, inhibited BCL-2, BCL-XL, and BCL-W with nanomolar affinity [5]. While effective in preclinical models of lymphoid malignancies, navitoclax caused dose-limiting thrombocytopenia due to platelet dependence on BCL-XL [3] [5].
Second-Generation Selective Inhibitors: To circumvent BCL-XL-mediated thrombocytopenia, venetoclax (ABT-199) was developed as a BCL-2-selective inhibitor. FDA-approved for CLL and AML, venetoclax demonstrated remarkable efficacy but revealed widespread primary and acquired resistance mediated by MCL-1 upregulation [3] [6]. Similarly, BCL-XL inhibitors (e.g., A-1331852, WEHI-539) showed efficacy in solid tumors but retained thrombocytopenia risk [5].
MCL-1 Inhibitor Development Challenges: Targeting MCL-1 presented unique challenges due to its distinct binding groove topology and PEST-mediated rapid turnover [4]. Early MCL-1 inhibitors (e.g., A-1210477, S63845) were developed through structure-based optimization. S63845, a potent and selective MCL-1 inhibitor, demonstrated broad anti-tumor activity in preclinical models of multiple myeloma, AML, and solid tumors [6] [9]. However, concerns emerged about potential hematopoietic toxicity based on MCL-1's essential role in hematopoietic stem cells [9].
Tapotoclax (AMG-397) and Next-Generation Compounds: Tapotoclax represents an optimized MCL-1 inhibitor with improved binding affinity and pharmacokinetic properties. Preclinical studies demonstrate its efficacy in venetoclax-resistant models with MCL-1 overexpression [6]. Current clinical trials are evaluating Tapotoclax as monotherapy and in combination with venetoclax or chemotherapy. Additionally, proteolysis-targeting chimeras (PROTACs) that selectively degrade MCL-1 (e.g., DT2216 for BCL-XL) represent an emerging strategy to overcome resistance mechanisms [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7